molecular formula C17H14N4O3 B2477351 N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797644-25-7

N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2477351
CAS No.: 1797644-25-7
M. Wt: 322.324
InChI Key: PZDXGTJYDXMNNG-UHFFFAOYSA-N
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Description

N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide (CAS 1797644-25-7) is a chemical compound with the molecular formula C17H14N4O3 and a molecular weight of 322.32 g/mol . Its structure features a benzamide core linked to a 4-hydroxy-6-methylpyrimidin-2-yl group and a 3-(pyridin-2-yloxy)phenyl moiety, a scaffold known to be of significant interest in medicinal chemistry and neuroscience research. The 4-hydroxy-6-methylpyrimidine component is a well-characterized heterocyclic building block with a melting point of 145-150 °C . This structural motif is frequently employed in the design of biologically active molecules. Recent research on derivatives containing the 4-hydroxy-6-methylpyrimidin-2-yl)amino group has demonstrated promising biological activities, including antimicrobial effects against pathogens like P. aeruginosa and E. coli , as well as inhibitory activity against enzymes like α-amylase and α-glucosidase . Furthermore, the pyrimidine-pyridine ether architecture is recognized as a privileged structure in the development of potential therapeutics for neurological disorders . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) prior to use and to handle this material in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-9-14(22)20-17(19-11)21-16(23)12-5-4-6-13(10-12)24-15-7-2-3-8-18-15/h2-10H,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDXGTJYDXMNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Substitution Reactions: The hydroxy and methyl groups are introduced onto the pyrimidine ring through selective substitution reactions.

    Coupling Reaction: The pyridin-2-yloxy group is attached to the benzamide moiety via a nucleophilic aromatic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the condensation and substitution reactions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The pyridin-2-yloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: Explored for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

Compound 46 (N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide) from shares the pyridin-2-yloxy-benzamide backbone but replaces the pyrimidine ring with a 1,3,4-oxadiazole moiety. Key differences include:

  • Pyrimidine vs.
  • Synthetic Routes : Both compounds employ coupling reactions with DIPEA (diisopropylethylamine), but Compound 46 uses a 1,3,4-oxadiazole intermediate, whereas the target compound’s synthesis likely involves pyrimidine ring formation .

Pyrimidine-Based Analogues in Enzyme Inhibition

N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide () shares a pyrimidine core but differs in substituents:

  • Substituent Effects : The 4-methyl-6-oxo group in this analogue may reduce solubility compared to the target compound’s 4-hydroxy-6-methyl group.
  • The target compound’s hydroxyl group could improve binding affinity to similar targets .

Benzamide Derivatives with Varied Pharmacophores

Compounds 9–12 from are benzamides with substituted phenyl and hydroxypropan-2-yl groups. While structurally distinct, they highlight the versatility of the benzamide scaffold:

  • Target Selectivity : The aromatic pyridine in the target compound could enhance selectivity for enzymes with hydrophobic pockets compared to the butoxyphenyl groups in Compounds 9–12 .

Biological Activity

N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxy-6-methylpyrimidine with appropriate benzoyl and pyridine derivatives. The detailed synthetic pathway may vary based on the specific substituents and desired purity of the final product.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole carboxamides have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 cells, which are indicative of their potential as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (μM)
This compoundMCF-7TBD
2-hydroxy-4-methoxy-substituted derivativeMCF-72.2–4.4
Cyano-substituted derivativeMCF-71.2–5.3

Antioxidative Activity

In addition to antiproliferative properties, this compound may also possess antioxidative capabilities. Compounds with similar structures have demonstrated significant antioxidative activity, which can help mitigate oxidative stress in cells, thereby preventing cellular damage and potentially inhibiting tumor growth .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and biological activity.
  • Pyridine Substitution : The pyridine moiety contributes to increased affinity for biological targets, enhancing the compound's efficacy.
  • Lipophilicity : The balance between hydrophilicity and lipophilicity affects the compound's absorption and distribution in biological systems.

Case Studies

Several studies have evaluated the biological effects of compounds related to N-(4-hydroxy-6-methylpyrimidin-2-yloxy)benzamide:

  • Antimicrobial Activity : A study involving a series of benzamides showed that certain derivatives exhibited antimicrobial activity comparable to established antibiotics such as penicillin and ciprofloxacin .
  • Cancer Cell Inhibition : A recent investigation highlighted that specific structural modifications led to enhanced selectivity against cancer cell lines, suggesting that further optimization could yield more potent anticancer agents .

Q & A

Basic Research Question

  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram+) and Escherichia coli (Gram-). Minimum inhibitory concentration (MIC) values can indicate potency .
  • Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence-based ATPase assays. IC₅₀ values <10 μM suggest therapeutic potential .
  • Cytotoxicity : Preliminary MTT assays on HEK-293 or HeLa cells ensure selectivity before advancing to in vivo models .

How can researchers employ X-ray crystallography and software like SHELXL to resolve structural ambiguities?

Advanced Research Question

  • Crystallization : Use vapor diffusion with solvents like DMSO/water. High-resolution data (<1.0 Å) clarify hydrogen-bonding networks (e.g., pyrimidine-OH interactions) .
  • Refinement with SHELXL : Apply restraints for disordered regions (e.g., flexible pyridin-2-yloxy group). Twinning detection (via Hooft parameter) resolves pseudo-symmetry issues .
  • Validation : Check geometry (R-factor <5%) and electron density maps (e.g., omit maps for ambiguous regions) .

What strategies are effective in structure-activity relationship (SAR) studies to enhance bioactivity?

Advanced Research Question

  • Substituent modification : Replace the pyrimidine 4-hydroxy group with ethoxy or methyl to alter lipophilicity (logP) and metabolic stability. Trifluoromethyl groups (e.g., in similar benzamides) improve target binding .
  • Scaffold hopping : Compare with thieno[2,3-d]pyrimidine derivatives. For example, 4-phenoxy substitution enhances kinase inhibition .
  • Molecular docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets. Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .

How should researchers address discrepancies in bioactivity data across studies?

Advanced Research Question

  • Assay standardization : Verify MIC values using identical bacterial strains (e.g., ATCC controls) and growth media .
  • Compound purity : HPLC-MS detects impurities (>98% purity required for reliable IC₅₀ determination) .
  • Biological replicates : Use triplicate measurements with positive controls (e.g., ciprofloxacin for antimicrobial assays). Statistical analysis (ANOVA) identifies outliers .

What in vitro cytotoxicity models are appropriate for assessing therapeutic potential?

Advanced Research Question

  • Cell line selection : HEK-293 (normal kidney) and HepG2 (liver) cells evaluate organ-specific toxicity. IC₅₀ >50 μM indicates low cytotoxicity .
  • Mechanistic studies : Flow cytometry (Annexin V/PI staining) distinguishes apoptosis vs. necrosis. ROS assays (DCFH-DA probe) link oxidative stress to cell death .
  • Metabolic stability : Microsomal assays (human liver microsomes) predict Phase I metabolism. Half-life >30 min suggests favorable pharmacokinetics .

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